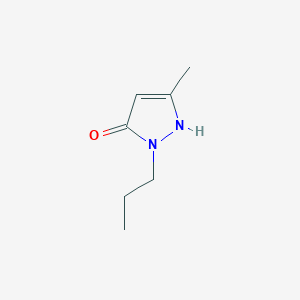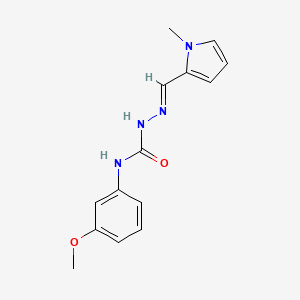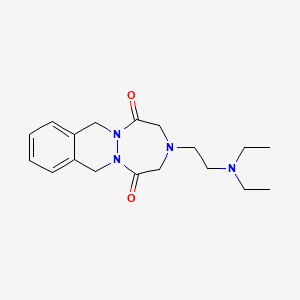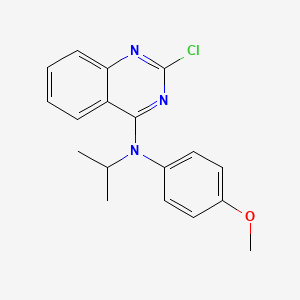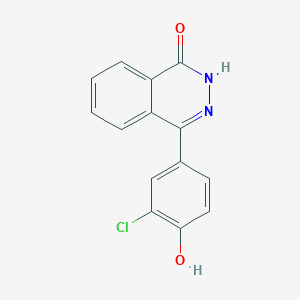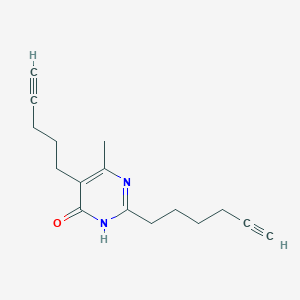
2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a synthetic organic compound characterized by its unique pyrimidinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the hexynyl and pentynyl side chains through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms on the pyrimidinone ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(Hex-5-yn-1-yl)-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one: Lacks the methyl group at the 6-position.
2-(Hex-5-yn-1-yl)-6-methyl-5-(but-3-yn-1-yl)pyrimidin-4(1H)-one: Has a shorter side chain at the 5-position.
2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-thione: Contains a sulfur atom instead of an oxygen atom in the pyrimidinone ring.
Uniqueness: The presence of both hexynyl and pentynyl side chains, along with the methyl group at the 6-position, makes 2-(Hex-5-yn-1-yl)-6-methyl-5-(pent-4-yn-1-yl)pyrimidin-4(1H)-one unique
Eigenschaften
CAS-Nummer |
88499-84-7 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-hex-5-ynyl-4-methyl-5-pent-4-ynyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O/c1-4-6-8-10-12-15-17-13(3)14(16(19)18-15)11-9-7-5-2/h1-2H,6-12H2,3H3,(H,17,18,19) |
InChI-Schlüssel |
LVBLYDCUHIYBAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)CCCCC#C)CCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


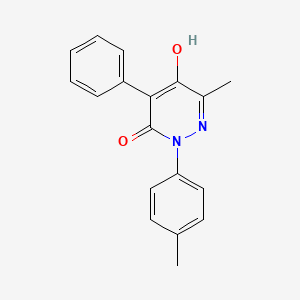
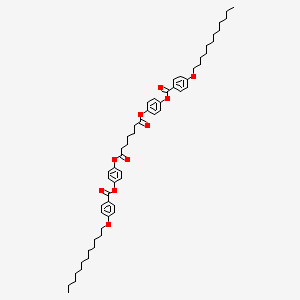
![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
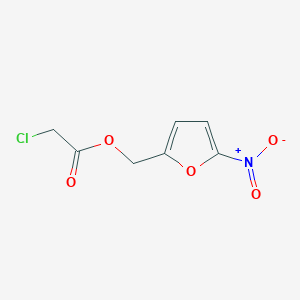
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
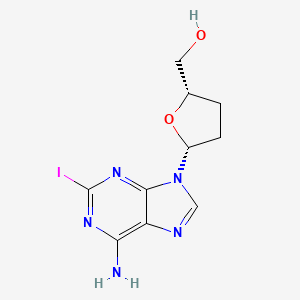
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)

